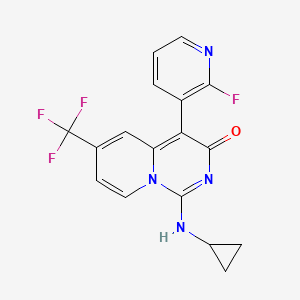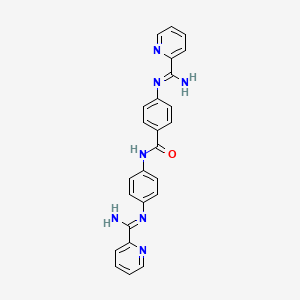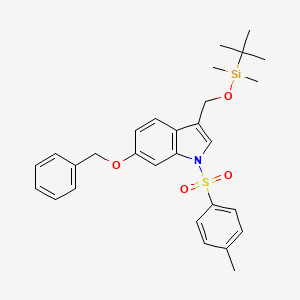
AhR agonist 5
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
AhR agonist 5 is a compound that activates the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor involved in various biological processes. AhR plays a crucial role in mediating the effects of environmental toxins, regulating immune responses, and maintaining cellular homeostasis .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of AhR agonist 5 typically involves multiple steps, including the preparation of intermediates and final coupling reactions. The specific synthetic route and reaction conditions can vary depending on the desired purity and yield. Common reagents used in the synthesis include organic solvents, catalysts, and protective groups to ensure selective reactions .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale. This requires optimization of reaction conditions, purification processes, and quality control measures to ensure consistency and safety. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are often employed for quality assurance .
化学反応の分析
Types of Reactions
AhR agonist 5 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Nucleophiles like halides, amines, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
科学的研究の応用
AhR agonist 5 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the activation and regulation of AhR and its downstream effects.
Biology: Investigated for its role in modulating immune responses, cell differentiation, and development.
Medicine: Explored for potential therapeutic applications in treating diseases such as cancer, autoimmune disorders, and metabolic diseases.
Industry: Utilized in the development of new drugs, environmental monitoring, and toxicology studies .
作用機序
AhR agonist 5 exerts its effects by binding to the aryl hydrocarbon receptor, leading to its activation Upon activation, AhR translocates to the nucleus, where it dimerizes with the aryl hydrocarbon receptor nuclear translocator (ARNT)These genes are involved in various biological processes, including detoxification, immune regulation, and cell proliferation .
類似化合物との比較
Similar Compounds
2,3,7,8-Tetrachlorodibenzo-p-dioxin (TCDD): A potent AhR agonist known for its toxic effects.
Indirubin: A naturally occurring AhR agonist derived from indole metabolism.
Kynurenine: An endogenous AhR agonist involved in immune regulation
Uniqueness of AhR Agonist 5
This compound is unique due to its specific binding affinity and selectivity for the aryl hydrocarbon receptor. Unlike other AhR agonists, it may exhibit distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool for research and potential therapeutic applications .
特性
分子式 |
C17H16F2O2 |
|---|---|
分子量 |
290.30 g/mol |
IUPAC名 |
4-fluoro-5-[(E)-2-(4-fluorophenyl)ethenyl]-2-propan-2-ylbenzene-1,3-diol |
InChI |
InChI=1S/C17H16F2O2/c1-10(2)15-14(20)9-12(16(19)17(15)21)6-3-11-4-7-13(18)8-5-11/h3-10,20-21H,1-2H3/b6-3+ |
InChIキー |
SUWKNKARLGPNDO-ZZXKWVIFSA-N |
異性体SMILES |
CC(C)C1=C(C=C(C(=C1O)F)/C=C/C2=CC=C(C=C2)F)O |
正規SMILES |
CC(C)C1=C(C=C(C(=C1O)F)C=CC2=CC=C(C=C2)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[2-[6-(acetyloxymethyl)-4-[6-(acetyloxymethyl)-3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]oxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(Z)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate](/img/structure/B12368830.png)




![1-[[5-Fluoro-2-(trifluoromethyl)quinazolin-4-yl]amino]-3-methylpyrrole-2,5-dione](/img/structure/B12368861.png)

![N-[5-[[3-(1-bicyclo[1.1.1]pentanyl)-1-methyl-2-oxo-4H-pyrimido[4,5-d]pyrimidin-7-yl]amino]-2-[2-(dimethylamino)ethyl-methylamino]-4-methoxyphenyl]prop-2-enamide](/img/structure/B12368878.png)


![(2R,3S,4R,6R)-6-[[(1R,4R,5R,8S,16S,19S,22R)-5,19-dimethyl-15,18,20-trioxahexacyclo[14.5.1.01,14.04,13.05,10.019,22]docosa-10,13-dien-8-yl]oxy]-3-[(2S,4S,5S,6R)-4-hydroxy-5-[(2S,4R,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-methyloxan-4-ol](/img/structure/B12368892.png)



